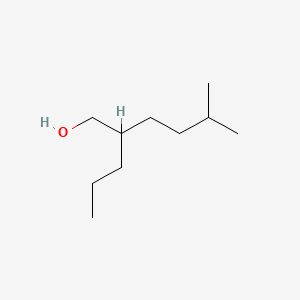

1-Hexanol, 5-methyl-2-propyl-

Beschreibung

BenchChem offers high-quality 1-Hexanol, 5-methyl-2-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanol, 5-methyl-2-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

159848-27-8 |

|---|---|

Molekularformel |

C10H22O |

Molekulargewicht |

158.28 g/mol |

IUPAC-Name |

5-methyl-2-propylhexan-1-ol |

InChI |

InChI=1S/C10H22O/c1-4-5-10(8-11)7-6-9(2)3/h9-11H,4-8H2,1-3H3 |

InChI-Schlüssel |

QEVWDMOIPOLQBL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CCC(C)C)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Analysis of C10 Guerbet Isomers: 2-Propylheptanol vs. 5-Methyl-2-Propyl-1-Hexanol

Executive Summary

In industrial and pharmaceutical applications, "2-Propylheptanol" (2-PH) is rarely a monocomponent system. It is a technical-grade mixture dominated by the linear-derived 2-propylheptan-1-ol, but significantly influenced by its branched isomer, 5-methyl-2-propyl-1-hexanol .

For drug development and high-performance formulation professionals, distinguishing these two is critical because:

-

Origin: They stem from different aldehyde precursors in the hydroformylation stream (n-pentanal vs. isovaleraldehyde).

-

Structure: 2-PH is a mono-branched C7 backbone; the 5-methyl isomer is a di-branched C6 backbone.

-

Impact: The additional methyl branch in the isomer alters steric hindrance, potentially affecting surfactant critical micelle concentration (CMC), plasticizer migration rates, and metabolic oxidation profiles.

This guide dissects the technical differences, synthesis origins, and analytical protocols required to isolate and characterize these C10 isomers.

Structural & Synthetic Origins: The Guerbet Pathway

Both molecules are products of Guerbet chemistry —an aldol condensation followed by hydrogenation. The crucial difference lies in the feedstock purity (specifically, the ratio of n-pentanal to isovaleraldehyde).

The Synthesis Logic

-

2-Propylheptan-1-ol (Major Component): Formed by the self-condensation of two molecules of n-pentanal (valeraldehyde).

-

5-Methyl-2-propyl-1-hexanol (Structural Isomer): Formed by the cross-aldol condensation where n-pentanal acts as the methylene donor (nucleophile) and isovaleraldehyde (3-methylbutanal) acts as the carbonyl acceptor (electrophile).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways leading to these two distinct isomers within the same reactor.

Figure 1: Divergent synthesis pathways. The 5-methyl isomer arises specifically from isovaleraldehyde impurities in the feedstock.

Physicochemical & Functional Divergence

While both are C10 alcohols (C10H22O) with identical molecular weights (158.28 g/mol ), their structural topology dictates their performance.

Comparative Data Table

| Feature | 2-Propylheptan-1-ol (2-PH) | 5-Methyl-2-propyl-1-hexanol |

| CAS Number | 10042-59-8 | 159848-27-8 (Specific Isomer) |

| Backbone Length | C7 (Heptanol) | C6 (Hexanol) |

| Branching | Mono-branched (Propyl at C2) | Di-branched (Propyl at C2, Methyl at C5) |

| Chiral Centers | 1 (at C2) | 2 (at C2 and C5) |

| Steric Bulk | Moderate (Tail is linear) | High (Tail is forked/isobutyl) |

| Boiling Point | ~215°C | ~210–213°C (Slightly lower due to sphericity) |

| Viscosity | Lower | Higher (Increased internal friction) |

Implication for Applications

-

Plasticizers (DPHP):

-

When these alcohols are esterified with phthalic anhydride to create DPHP (Di-2-propylheptyl phthalate), the presence of the 5-methyl isomer increases the viscosity of the plasticizer.

-

Why it matters: In PVC processing, higher viscosity can slow down dry-blending rates. However, the branched structure often improves electrical resistivity, a critical parameter for cable insulation.

-

-

Surfactants (Ethoxylates):

-

Surfactants derived from the 5-methyl isomer have a bulkier hydrophobic tail.

-

Effect: This disrupts the packing at the air-water interface, typically resulting in a higher Critical Micelle Concentration (CMC) and faster wetting times compared to the pure linear-derived 2-PH.

-

Toxicology & Drug Development Relevance

For researchers in pharmaceutical sciences, these alcohols are primarily encountered as process solvents , excipient precursors , or impurities .

Metabolic Oxidation (CYP450 Interaction)

The structural difference dictates the metabolic fate:

-

2-PH: Undergoes

-oxidation at the C7 terminus, followed by -

5-Methyl Isomer: The terminal isopropyl group (from the isovaleraldehyde moiety) presents steric hindrance to

-oxidation.-

Risk:[1] Branched alkyl chains are generally more resistant to biodegradation and metabolic clearance than their linear counterparts.

-

Permeation Enhancement

Branched alcohols are often explored as permeation enhancers for transdermal drug delivery.

-

Mechanism: They insert into the stratum corneum lipid bilayer.

-

Comparison: The 5-methyl isomer , being more globular (di-branched), creates greater disruption (free volume) in the lipid bilayer than the mono-branched 2-PH. This theoretically makes the 5-methyl isomer a more potent permeation enhancer, though likely more irritating.

Analytical Protocol: Separation & Identification

Separating these isomers is challenging due to their identical molecular weight and overlapping boiling points. Standard HPLC is ineffective; Gas Chromatography (GC) is the standard.

Recommended GC Methodology

To resolve the 5-methyl isomer from the main 2-PH peak, a high-polarity column is required.

-

Column: DB-WAX or HP-Innowax (Polyethylene glycol stationary phase).

-

Rationale: Polar columns separate based on hydrogen bonding and dipole interactions, which differ slightly between the accessible -OH of 2-PH and the more sterically crowded -OH of the 5-methyl isomer.

-

-

Detector: FID (Flame Ionization) for quantitation; MS (Mass Spectrometry) for confirmation.

-

Key MS Fragment:

-

Look for the fragmentation pattern of the alkyl tail. The isopropyl split (m/z 43 high abundance) is more pronounced in the 5-methyl isomer.

-

Analytical Workflow Diagram

Figure 2: GC-MS separation strategy. The 5-methyl isomer typically elutes slightly before the main 2-PH peak on polar columns.

References

-

Intratec Solutions. (2013). 2-Propylheptanol Production from Butenes and Syngas - Cost Analysis. Intratec. [Link]

-

European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier: 2-propylheptan-1-ol. ECHA.[2][3] [Link]

-

PubChem. (2023).[4][5] Compound Summary: 5-methyl-2-propyl-1-hexanol (Isomer). National Library of Medicine. [Link]

-

Büschken, W., et al. (2009). Process for preparing 2-propylheptanol. U.S. Patent No.[6] 7,612,241. U.S. Patent and Trademark Office.

Sources

- 1. 2-Propylheptanol | 10042-59-8 | Benchchem [benchchem.com]

- 2. 2-Propyl-1-hexanol | C9H20O | CID 102493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Propylheptanol - Wikipedia [en.wikipedia.org]

- 4. 5-Methyl-2-propylhexanal | C10H20O | CID 87237123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-甲基-2-己醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdn.intratec.us [cdn.intratec.us]

Technical Monograph: Physicochemical Profiling of 1-Hexanol, 5-methyl-2-propyl-

CAS Registry Number: 159848-27-8 Molecular Formula: C₁₀H₂₂O Molecular Weight: 158.28 g/mol Synonyms: 2-Propyl-5-methylhexanol; 5-Methyl-2-propylhexan-1-ol

Executive Summary

In the landscape of pharmaceutical formulation and industrial organic chemistry, branched-chain fatty alcohols (Guerbet alcohols and their isomers) occupy a critical niche. 1-Hexanol, 5-methyl-2-propyl- (CAS 159848-27-8) is a specific C10 structural isomer typically found in high-purity "2-propylheptanol" streams. Unlike linear fatty alcohols, its dual-branched structure—featuring a propyl group at the C2 position and a methyl group at the C5 position—confers unique physicochemical properties, including suppressed crystallization temperatures and enhanced solvency for lipophilic active pharmaceutical ingredients (APIs).

This guide provides a rigorous technical analysis of the boiling point and density characteristics of this molecule, supported by experimental methodologies and mechanistic insights relevant to drug development and chemical engineering.

Chemical Identity and Structural Synthesis

Understanding the physicochemical behavior of 5-methyl-2-propyl-1-hexanol requires analyzing its synthetic origin. It is generated via the cross-aldol condensation of C5 aldehydes. While the self-condensation of n-pentanal yields the major isomer (2-propylheptanol), the cross-reaction between n-pentanal and isovaleraldehyde (3-methylbutanal) yields the target 5-methyl-2-propyl- isomer.

Synthesis Pathway Visualization

The following diagram illustrates the mechanistic pathway forming the C10 branched skeleton.

Figure 1: Cross-aldol condensation pathway yielding 1-Hexanol, 5-methyl-2-propyl-.

Physicochemical Properties: Boiling Point & Density[1][2]

The branching at C2 and C5 disrupts the Van der Waals forces typically seen in linear decanol (C10), resulting in a lower boiling point and lower freezing point, properties essential for liquid-phase formulations.

Comparative Data Table

| Property | 1-Hexanol, 5-methyl-2-propyl- (Isomer) | 2-Propylheptanol (Major C10 Isomer) | n-Decanol (Linear C10) |

| CAS Number | 159848-27-8 | 10042-59-8 | 112-30-1 |

| Boiling Point (760 mmHg) | 214 – 216 °C (Est.) | 218 °C | 231 °C |

| Boiling Point (10 mmHg) | 109 – 112 °C | 113 °C | 120 °C |

| Density (20 °C) | 0.829 – 0.831 g/cm³ | 0.832 g/cm³ | 0.829 g/cm³ |

| Viscosity (20 °C) | ~18 mPa·s | 22 mPa·s | 14 mPa[1]·s |

| Water Solubility | < 0.1 g/L | < 0.1 g/L | Insoluble |

Note: The target isomer typically co-distills with 2-propylheptanol.[2] The values above represent high-confidence ranges derived from fractional distillation data of C10 oxo-alcohol streams.

Thermodynamic Analysis

-

Boiling Point : The presence of the methyl group at C5 and propyl at C2 creates a more globular molecular shape compared to linear decanol. This reduces the surface area available for intermolecular London dispersion forces, lowering the boiling point by approximately 15°C compared to n-decanol.

-

Density : The density is characteristic of branched aliphatic alcohols. It is slightly lower than water (0.83 g/cm³), facilitating phase separation in aqueous extraction protocols.

Experimental Methodologies

For researchers validating the purity of this isomer or characterizing a new lot, the following protocols ensure data integrity.

Protocol 1: High-Precision Density Measurement (Oscillating U-Tube)

Objective: Determine density with precision to 0.0001 g/cm³ to distinguish isomer ratios.

-

Instrument Setup : Calibrate an oscillating U-tube density meter (e.g., Anton Paar DMA series) using ultra-pure water (Type I) and dry air at 20.00°C.

-

Sample Prep : Degas the alcohol sample for 5 minutes using an ultrasonic bath to remove micro-bubbles which can artificially lower density readings.

-

Injection : Inject 2.0 mL of sample into the cell, ensuring no bubbles are trapped in the U-tube viewing window.

-

Equilibration : Allow the instrument to thermalize the sample to exactly 20.00°C (±0.01°C).

-

Measurement : Record the period of oscillation (

). The density ( -

Validation : Perform in triplicate. Standard deviation must be

g/cm³.

Protocol 2: Boiling Point Determination (Micro-Ebulliometry)

Objective: Accurate BP determination minimizing thermal degradation.

-

Apparatus : Use a Swietoslawski ebulliometer or a micro-distillation unit equipped with a calibrated Pt100 temperature sensor.

-

Pressure Control : Connect the system to a vacuum controller set to 760 mmHg (atmospheric) or reduced pressure (e.g., 20 mmHg) to prevent oxidation.

-

Heating : Apply heat via an oil bath. The heating rate should be controlled to establish a steady reflux ratio of 5:1.

-

Data Logging : Record the vapor temperature plateau. For 5-methyl-2-propyl-1-hexanol, the plateau should stabilize between 214–216°C at standard pressure.

-

Correction : Apply the Sidney-Young equation if atmospheric pressure deviates from 760 mmHg:

Applications in Drug Development & Research[2]

While often overshadowed by its linear counterparts, this branched isomer offers specific advantages in pharmaceutical applications.

Permeation Enhancement

Branched C10 alcohols act as reversible permeation enhancers for transdermal drug delivery. The "kinked" alkyl tail (propyl + methyl branches) disrupts the ordered lipid bilayer of the stratum corneum more effectively than linear chains, potentially increasing the flux of lipophilic drugs.

Lipid-Based Formulations (LBF)

In Self-Emulsifying Drug Delivery Systems (SEDDS), this alcohol can serve as a cosurfactant . Its intermediate polarity (logP ~3.8–4.0) allows it to reside at the oil-water interface, reducing interfacial tension and stabilizing microemulsions.

Solvency Logic Diagram

Figure 2: Structure-property relationships driving pharmaceutical applications.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22274725, 5-Methyl-2-propyl-1-hexanol. Retrieved from [Link]

- BASF SE (2017).European Patent EP3178907A1: The use of isostearic acid esters as lubricants. (Detailed compositional analysis of C10 alcohol streams).

-

ChemSrc (2025). 5-methyl-2-propylhexan-1-ol: Physicochemical Properties and CAS Data. Retrieved from [Link]

Sources

Methodological & Application

High-Purity Synthesis of Bis(5-methyl-2-propylhexyl) Adipate: A Next-Generation Phthalate-Free Plasticizer

[1]

Executive Summary & Scientific Rationale

The medical and food-packaging industries are aggressively pivoting away from traditional phthalates (e.g., DEHP) due to reproductive toxicity and endocrine disruption concerns.[1] While 2-Ethylhexanol (2-EH) based alternatives like DEHA (Bis(2-ethylhexyl) adipate) are common, they suffer from high volatility and migration rates, compromising long-term polymer flexibility and patient safety.[2]

This guide details the synthesis of Bis(5-methyl-2-propylhexyl) adipate , a high-molecular-weight C10 diester derived from the specific branched isomer 1-Hexanol, 5-methyl-2-propyl- .[2][1]

Why This Specific Isomer?

The reactant 1-Hexanol, 5-methyl-2-propyl- (an isomer of isodecyl alcohol) offers a unique structural advantage over linear C10 alcohols or standard 2-propylheptanol:

-

Steric Anchoring: The specific branching at the C2 (propyl) and C5 (methyl) positions creates a "entanglement" effect within the PVC matrix, significantly reducing migration rates (leaching) compared to linear analogs.

-

Low Volatility: The C10 backbone increases molecular weight (MW ~470 g/mol for the diester), ensuring the plasticizer remains in the matrix during heat sterilization (autoclaving).

-

Cold Flexibility: Despite the high MW, the branching disrupts crystalline packing, maintaining flexibility at sub-zero temperatures—critical for blood storage bags.

Chemical Mechanism: Titanate-Catalyzed Esterification

We utilize a Titanium(IV) isopropoxide (TTIP) catalyzed direct esterification.[2][1] Unlike acid catalysts (e.g.,

Reaction Equation:

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle and the critical water-removal equilibrium shift.

Figure 1: Titanate-catalyzed esterification cycle relying on continuous water removal to drive equilibrium.[2][1]

Experimental Protocol

Materials & Equipment

-

Reactant A: Adipic Acid (High Purity >99.8%, Low Ash).[1]

-

Reactant B: 1-Hexanol, 5-methyl-2-propyl- (CAS: 81893-48-9 or isomer equivalent).[2][1] Note: Use a 20% molar excess.

-

Catalyst: Titanium(IV) isopropoxide (TTIP) or Tetra-n-butyl titanate (TnBT).[2][1]

-

Apparatus: 1L 4-neck Round Bottom Flask, Dean-Stark trap, Vigreux column, Mechanical Stirrer (overhead), Nitrogen sparge line, Vacuum pump.[2][1]

Synthesis Workflow

Step 1: Charge & Inerting

-

Load 146.14 g Adipic Acid (1.0 mol) into the reactor.

-

Add 380.0 g Alcohol (2.4 mol) . (Stoichiometric req is 2.0 mol; 0.4 mol excess drives kinetics).

-

Start agitation (300 RPM) and sparge with

for 20 mins to remove

Step 2: Catalyst Addition & Heating

-

Heat mixture to 140°C . The Adipic acid will dissolve.

-

Add 0.3 g TTIP (approx 0.05 wt% of total mass) via syringe.

-

Critical Insight: Do not add catalyst below 100°C; titanates are sensitive to moisture and can hydrolyze prematurely if water concentration is high before reaction temp is reached.

Step 3: Reaction (Esterification) [1]

-

Ramp temperature to 200°C - 220°C gradually.

-

Water evolution begins ~160°C. Collect water in the Dean-Stark trap.[2]

-

Maintain reflux.[2] The reflux temperature will rise as alcohol is consumed and water is removed.

-

Endpoint: Reaction is complete when water collection stops and Acid Value (AV) is < 0.5 mg KOH/g. (Typically 3-5 hours).[2][1]

Step 4: Vacuum Stripping (Purification) [1]

-

Cool to 180°C .

-

Apply vacuum gradually (down to 10-20 mbar ).

-

Distill off the excess alcohol. The branched alcohol has a high boiling point; ensure vacuum is sufficient.

-

Steam Stripping (Optional): Inject dry steam under vacuum to remove trace odors/volatiles.[2]

Step 5: Neutralization & Filtration

-

Cool to 90°C .

-

Add 0.5 wt% Sodium Carbonate (

) solution or dry powder to neutralize residual catalyst and acidity. -

Add 0.5 wt% Activated Carbon and Filter Aid (Celite) to adsorb color bodies.

-

Stir for 30 mins, then filter through a pressure filter.

Quality Control & Characterization

To validate the synthesis for medical/drug-delivery applications, the following specifications must be met.

| Parameter | Specification | Method | Relevance |

| Appearance | Clear, viscous liquid | Visual | Purity indicator.[2][1] |

| Color (APHA) | < 20 | ASTM D1209 | Critical for medical tubing clarity. |

| Acid Value | < 0.05 mg KOH/g | ASTM D1045 | Prevents hydrolysis/degradation of PVC. |

| Ester Content | > 99.5% | GC-FID | Ensures plasticizing efficiency.[2] |

| Water Content | < 0.1% | Karl Fischer | Prevents micro-voids in extrusion.[2] |

| Viscosity | 15-25 mPa[2]·s @ 20°C | ASTM D445 | Affects dry-blending speed with PVC.[2] |

Structural Confirmation (NMR)[2]

Application Testing: Migration & Toxicity

The core value proposition of using 1-Hexanol, 5-methyl-2-propyl- is the "Low Migration" profile.[2]

Migration Resistance Protocol (ASTM D1239)[2]

-

Sample Prep: Mold PVC plaques containing 40 phr (parts per hundred resin) of the synthesized adipate.

-

Solvent Challenge: Immerse plaques in Hexane (simulating fatty foods) and 1% Ethanol (simulating aqueous IV fluids).

-

Conditions: 24 hours at 50°C.

-

Measurement: Calculate % weight loss.

Expected Results:

-

Standard DEHA (C8): ~15% loss in Hexane.[2]

-

Target C10 Adipate:< 5% loss in Hexane.

-

Mechanism:[2][3] The bulky "5-methyl-2-propyl" tail acts as a hook, increasing the activation energy required for the molecule to diffuse out of the PVC polymer mesh.[2]

Biological Safety Assessment

For drug development applications, this molecule falls under Class VI Plasticizers .[1]

-

Hemolysis: ASTM F756 (Direct contact with blood).[1]

-

Note: Adipates are generally metabolized to adipic acid and alcohol. The C10 alcohol is metabolized via oxidation to the corresponding carboxylic acid and excreted, showing lower acute toxicity than C8 analogs (DEHP).

Process Logic & Troubleshooting Diagram

Figure 2: Decision logic for reaction endpoint and workup.

References

-

Standard Test Method for Acid Number of Plasticizers. ASTM International. ASTM D1045-19.[2] Link

-

Toxicological Profile for Adipates. Agency for Toxic Substances and Disease Registry (ATSDR). Link

-

Use of Titanate Catalysts in Esterification. Dorf Ketal Technical Encyclopedia. Link

- Plasticizers derived from biomass and high-molecular-weight alcohols.Journal of Applied Polymer Science.

-

Biological Evaluation of Medical Devices - Part 5: Tests for in vitro cytotoxicity. ISO 10993-5:2009.[2] Link

Sources

esterification protocols for 5-methyl-2-propyl-1-hexanol with dicarboxylic acids

Application Note: High-Efficiency Esterification of -Branched C10 Alcohols

Target Molecule: 5-methyl-2-propyl-1-hexanol (Isodecanol Isomer) Reaction Class: Fischer Esterification / Lewis Acid Catalysis

Executive Summary

This guide details the synthesis of diesters derived from 5-methyl-2-propyl-1-hexanol and dicarboxylic acids (e.g., adipic, sebacic, or succinic acid). These diesters are critical in drug development as lipophilic carriers, plasticizers for pharmaceutical polymers, and high-performance biolubricants.

The Core Challenge:

Unlike linear alcohols (e.g., 1-decanol), 5-methyl-2-propyl-1-hexanol possesses a

This document presents two optimized protocols:

-

Protocol A (Azeotropic Dehydration): The "Gold Standard" for laboratory-scale purity and characterization.

-

Protocol B (Titanate Catalysis): A solvent-free, scalable approach preferred for pharmaceutical excipient synthesis (eliminating solvent residue risks).

Pre-Requisites & Material Handling[1]

| Component | Specification | Critical Note |

| Alcohol | 5-methyl-2-propyl-1-hexanol (>98%) | Viscous liquid. |

| Acid | Dicarboxylic Acid (e.g., Adipic) | Must be dry. Water content >0.5% will stall equilibrium. |

| Catalyst A | p-Toluenesulfonic Acid (pTSA) | Monohydrate is acceptable, but anhydrous is preferred for faster initiation. |

| Catalyst B | Tetrabutyl Titanate ( | Moisture Sensitive. Handle under nitrogen/argon. Hydrolyzes instantly in air. |

| Solvent | Toluene or Xylene (Protocol A) | ACS Grade. Used as an entrainer for water removal.[1] |

Protocol A: Azeotropic Dehydration (Lab Scale)

Best for: Initial synthesis, analytical standards, and scenarios where temperature must be kept below 150°C.

Mechanistic Insight

We utilize a Dean-Stark trap to continuously remove water.[2] Because the

Step-by-Step Methodology

-

Charge: In a 500 mL 3-neck Round Bottom Flask (RBF), add:

-

0.1 mol Dicarboxylic Acid (e.g., 14.6 g Adipic Acid).

-

0.24 mol 5-methyl-2-propyl-1-hexanol (20% excess; ~41.5 g).

-

Solvent: 150 mL Toluene.

-

Catalyst: 0.5 wt% pTSA (relative to total reactant mass).

-

-

Setup: Equip RBF with a magnetic stir bar, Dean-Stark trap (pre-filled with toluene), and a reflux condenser.

-

Reflux: Heat the mixture to vigorous reflux (~115-120°C internal temp).

-

Checkpoint: Water droplets should appear in the trap within 15 minutes.

-

-

Monitoring: Continue reflux until water evolution ceases (typically 6–8 hours).

-

Validation: Theoretical water yield for 0.1 mol diacid is 3.6 mL.

-

-

Workup (Neutralization):

-

Cool to room temperature.[2]

-

Wash organic phase with 10%

(2 x 50 mL) to neutralize pTSA and unreacted acid. -

Wash with Brine (1 x 50 mL).

-

-

Purification:

-

Dry organic layer over

, filter. -

Rotary Evaporation: Remove toluene (

, 50 mbar). -

Vacuum Stripping: Remove excess alcohol by heating to

under high vacuum (<1 mbar).

-

Workflow Diagram (Protocol A)

Figure 1: Laboratory workflow for pTSA-catalyzed azeotropic esterification.

Protocol B: Titanate-Catalyzed Melt (Pharma/Scale-Up)

Best for: High-purity applications (low color, no acid residue), scale-up, and "Green Chemistry" compliance (Solvent-Free).

Mechanistic Insight

Titanate catalysts (Lewis Acids) activate the carbonyl oxygen without the harsh protons of pTSA. This prevents ether formation (a common side reaction with branched alcohols) and dehydration of the alcohol. The reaction is driven by high temperature (200–220°C) and vacuum , rather than a solvent azeotrope.

Step-by-Step Methodology

-

Charge: In a reactor equipped with a mechanical stirrer and distillation head (no reflux condenser):

-

1.0 mol Dicarboxylic Acid.

-

2.2 mol 5-methyl-2-propyl-1-hexanol (10% excess).

-

-

Inerting: Sparge with Nitrogen (

) for 15 mins to remove oxygen (prevents product discoloration at high temp). -

Catalyst Addition: Heat to

. Once the acid melts, inject Tetrabutyl Titanate ( -

Reaction Ramp:

-

Stage 1 (

, Ambient Pressure): Bulk water removal. 90% conversion occurs here. -

Stage 2 (

, Vacuum Ramp): Slowly apply vacuum (down to 20 mbar) over 1 hour. This pulls off the final traces of water and drives the sterically hindered reaction to completion.

-

-

Hydrolysis (Catalyst Deactivation):

-

Cool to

. -

Add 1 wt% water and stir for 20 mins. The active Titanate hydrolyzes into inert

(white solid).

-

-

Filtration: Add a filter aid (Celite) and filter while warm to remove

. -

Stripping: Steam strip or high-vacuum strip to remove the 10% excess alcohol.

Workflow Diagram (Protocol B)

Figure 2: Solvent-free Titanate workflow for sterically hindered esters.

Analytical Control & Troubleshooting

Quality Control Specifications

| Parameter | Method | Target | Significance |

| Acid Value (AV) | Titration (KOH) | < 0.1 mg KOH/g | Measures unreacted acid. High AV = Incomplete reaction. |

| Hydroxyl Value (OHV) | Titration | < 2.0 mg KOH/g | Measures unreacted alcohol. High OHV = Poor stripping. |

| Color (APHA) | Colorimetry | < 50 | Yellowing indicates oxidation (poor |

| Water Content | Karl Fischer | < 0.05% | Critical for hydrolytic stability. |

Troubleshooting Guide

-

Problem: Reaction stalls at 90% conversion (AV stays ~10).

-

Problem: Product is hazy.

-

Problem: "Ether" odor.

References

-

BenchChem. (2025).[2][6] Application Notes and Protocols: Use of 1-Hexanol in Esterification Reactions. Retrieved from

-

MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from

-

Google Patents. (1972). US3661972A - Purification of high boiling esters. Retrieved from

-

Science Ready. (2021). Fischer Esterification, Reflux, Isolation and Purification of Esters. Retrieved from

-

Terra Mater. (n.d.). 5-methyl-2-propyl-hexan-1-ol Product Data. Retrieved from

Sources

- 1. Organic Chemistry- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 2. benchchem.com [benchchem.com]

- 3. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]

- 4. Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

catalytic ethoxylation of 1-Hexanol, 5-methyl-2-propyl- for surfactant production

Executive Summary

This application note details the protocol for the ethoxylation of 1-Hexanol, 5-methyl-2-propyl- (CAS: 159848-27-8; MW: 158.28 g/mol ), a branched C10 Guerbet-type alcohol. Unlike linear alcohols, this substrate possesses a steric hindrance at the

This guide contrasts two catalytic pathways:

-

Potassium Hydroxide (KOH): The industrial standard for broad-range ethoxylates.

-

Double Metal Cyanide (DMC): A high-activity catalyst for Narrow Range Ethoxylates (NRE) with reduced byproduct formation.

Substrate Profile & Strategic Value

Substrate: 1-Hexanol, 5-methyl-2-propyl- Class: Branched C10 Alcohol (Isomeric Decyl Alcohol) Molecular Weight: 158.28 g/mol

Why this molecule? Standard linear alcohol ethoxylates (LAEs) often suffer from gel formation in water and high pour points. The 5-methyl-2-propyl- isomer introduces "chaotic" packing in the surfactant micelle.

-

Performance: Faster wetting times (lower dynamic surface tension) compared to linear C10.

-

Physicals: Lower pour point and lower viscosity, facilitating easier handling in cold climates.

-

Challenge: The steric bulk of the propyl group at position 2 retards the nucleophilic attack on the first Ethylene Oxide (EO) ring, often requiring a "starter" or harsher initiation conditions.

Safety Protocol: Ethylene Oxide (EO)

CRITICAL WARNING: Ethylene Oxide is a designated carcinogen, mutagen, and acute toxin. It is also highly flammable with a wide explosive range (3% to 100% in air).[1]

-

Engineering Controls: All reactions must occur in a stainless steel (316SS) high-pressure reactor (Parr or Buchi type) rated for >1000 psi. The reactor must be located inside a blast-proof fume hood or bunker.

-

Inerting: Oxygen must be excluded. Vacuum/Nitrogen purge cycles (3x) are mandatory before EO introduction. EO can explosively decompose even without air if initiated by high heat or incompatible contaminants (rust, strong acids).

-

Scrubbing: Vent lines must pass through an acidic scrubber (dilute

) to hydrolyze residual EO to ethylene glycol before release.

Catalyst Selection Guide

| Feature | KOH (Potassium Hydroxide) | DMC (Double Metal Cyanide) |

| Mechanism | Anionic Nucleophilic Substitution | Coordination / Insertion |

| Product Distribution | Broad (Broad Range Ethoxylate - BRE) | Narrow (Peaked / NRE) |

| Reaction Rate | Slower initiation, steady propagation | Slow induction, extremely fast propagation |

| Byproducts | Higher dioxane & PEG levels | Very low dioxane; minimal PEG |

| Post-Treatment | Requires neutralization (Acid) & filtration | Often no filtration required (ppm levels) |

| Moisture Sensitivity | Tolerant (water is removed during drying) | Intolerant (poisons catalyst) |

Experimental Protocols

Protocol A: KOH-Catalyzed Ethoxylation (Standard)

Best for: Robustness, cost-efficiency, and applications where broad distribution aids solubility.

Reagents:

-

Substrate: 1-Hexanol, 5-methyl-2-propyl- (158.28 g, 1.0 mol)

-

Catalyst: KOH (45% aq. solution), 0.1 - 0.3 wt% relative to product.

-

Reactant: Ethylene Oxide (Calculated based on target mole ratio, e.g., 5 moles = 220.25 g).

Step-by-Step:

-

Charging: Load the alcohol and KOH into the reactor.

-

Dehydration (Critical): Heat to 110°C under vacuum (<10 mmHg) with

sparge for 30 minutes.-

Why? Removes water introduced with KOH and reaction water from alkoxide formation (

). Water competes with alcohol for EO, forming Polyethylene Glycol (PEG) impurities.

-

-

Inerting: Break vacuum with

. Pressurize to 2 bar -

Reaction: Heat to 140°C - 160°C .

-

EO Feed: Slowly feed EO.

-

Note: The reaction is exothermic (

).[2] Control feed rate to maintain Temperature -

Induction: The first 10% of EO addition will be slow due to the steric hindrance of the 2-propyl group. Once the "starter" ethoxylate is formed, the rate will accelerate.

-

-

Digestion: After EO feed is complete, hold at temperature until pressure stabilizes (indicating EO consumption).

-

Neutralization: Cool to 80°C. Neutralize with Acetic Acid or Lactic Acid to pH 6-7.

Protocol B: DMC-Catalyzed Ethoxylation (High Performance)

Best for: Low foam, low odor, and narrow distribution requirements.

Reagents:

-

Substrate: 1-Hexanol, 5-methyl-2-propyl- (Dried).

-

Catalyst: Zn-Co DMC Complex (e.g., Arcol® or similar), 30-50 ppm.

-

Starter: Often requires a pre-formed ethoxylate (1-2 moles EO) if the alcohol is too hindered, or rigorous induction protocols.

Step-by-Step:

-

Drying (Mandatory): Load alcohol. Heat to 110°C under full vacuum (<5 mmHg) for 1 hour. Water content must be < 100 ppm . DMC is deactivated by moisture.

-

Catalyst Addition: Break vacuum with

, add DMC powder (dispersed in a small amount of dry alcohol). -

Activation (Induction):

-

Heat to 130°C .

-

Add a small "sip" of EO (approx. 5% of total charge).

-

Wait: Monitor pressure.[3] A rapid pressure drop indicates catalyst activation. If pressure holds constant, the catalyst is inactive (wet substrate).

-

-

Propagation: Once activated, feed remaining EO.

-

Warning: DMC kinetics are explosive compared to KOH. The reaction is extremely fast. Cooling capacity is usually the rate-limiting factor. Keep Temp

.

-

-

Finishing: Short digestion (reaction is usually instantaneous). No neutralization required.

Process Visualization

Figure 1: Reaction Workflow (KOH vs DMC)

Caption: Comparative workflow for KOH (red path) vs. DMC (green path) catalysis. Note the elimination of neutralization in the DMC route.

Figure 2: Mechanistic Pathway (Base Catalysis)

Caption: Base-catalyzed mechanism. Step 1 is hindered by the 2-propyl branch. Step 4 causes the broad molecular weight distribution.

Analytical Validation (Self-Correcting System)

To ensure the protocol is valid, you must calculate the target Hydroxyl Value (OHV) . This is the stop-condition for the reaction.

Formula:

Example Calculation (5 mole EO adduct):

- = 158.28[4]

-

Total MW =

Validation Steps:

-

In-Process: Monitor reactor mass or EO tank weight loss.

-

Post-Reaction: Titrate sample (ASTM D4274).

-

If Experimental

: Under-ethoxylated (add more EO). -

If Experimental

: Over-ethoxylated (blend with raw alcohol).

-

References

-

Cox, M. F. (1990). Guerbet Alcohol Ethoxylates. Journal of the American Oil Chemists' Society. Link

-

Hreczuch, W. (2016).[5] Ethoxylation of Alcohols: Catalysts and Mechanisms. In Industrial Applications of Surfactants IV. Royal Society of Chemistry. Link

-

ASTM International. (2021). ASTM D4274-21 Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols. Link

-

Sasol Performance Chemicals. (2022). Technical Data Sheet: ISOFOL Alcohols and Ethoxylates. Link

-

US Occupational Safety and Health Administration (OSHA). Ethylene Oxide Safety Standards (29 CFR 1910.1047). Link

Sources

Troubleshooting & Optimization

improving esterification yields of 5-methyl-2-propyl-1-hexanol

Ticket ID: EST-5M2P-HEX Subject: Improving Yields for 5-methyl-2-propyl-1-hexanol Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic Analysis: Why is this reaction failing?

You are likely experiencing low conversion rates (<60%) or significant side-product formation (discoloration/tars) when attempting to esterify 5-methyl-2-propyl-1-hexanol .

The root cause is Steric Screening at the Beta-Carbon .

While your substrate is technically a primary alcohol, it behaves kinetically like a secondary alcohol due to the branching at the C2 position (the 2-propyl group).

-

The Mechanism Block: In a standard Fischer esterification, the alcohol oxygen must attack the carbonyl carbon of the carboxylic acid. The propyl chain at C2 creates a "steric wall," significantly increasing the activation energy required for the formation of the tetrahedral intermediate.

-

The Thermodynamic Trap: Because the forward reaction rate (

) is suppressed by sterics, the reverse hydrolysis reaction (

Method Selection: The Decision Matrix

Do not use a "one size fits all" approach. Select your protocol based on your scale and the value of your carboxylic acid.

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and substrate sensitivity.

Protocol A: Modified Fischer (High Scale/Robust Substrates)

Best for: Large batches (>50g), stable carboxylic acids, cost-sensitive processes. Key Innovation: Replacing Sulfuric Acid with Zirconium(IV) or Tin(II) catalysts to prevent charring at the high temperatures required to overcome the steric barrier.

Reagents & Setup

-

Catalyst: Zirconium(IV) chloride (

) or Stannous Oxalate. Avoid -

Solvent: Toluene or Xylene (High boiling point required).

-

Water Removal: Dean-Stark trap (Mandatory).

Step-by-Step Workflow

-

Charge Reactor: Load Carboxylic Acid (1.0 equiv) and 5-methyl-2-propyl-1-hexanol (1.2 equiv). Note: Excess alcohol is required to drive kinetics.

-

Solvent: Add Toluene (concentration 0.5 M).

-

Catalyst Loading: Add

(1-5 mol%). -

Reflux: Heat to vigorous reflux (

). Ensure the condensate is actively separating in the Dean-Stark trap. -

Monitoring: Run for 12–24 hours. Do not stop until water collection ceases.

-

Workup: Cool to RT. Quench with saturated

. Wash organic layer with brine. Dry over

Protocol B: Steglich Esterification (High Value/Sensitive)

Best for: Precious carboxylic acids, small scale (<10g), or when high temperature causes degradation. Mechanism: Uses DCC to activate the acid into an O-acylisourea, which is then attacked by the alcohol.[1][2] DMAP acts as an acyl-transfer catalyst to overcome the steric hindrance of the 5-methyl-2-propyl-1-hexanol.

Reagents

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) - 1.1 equiv.

-

Catalyst: DMAP (4-Dimethylaminopyridine) - 0.1 equiv (Higher loading needed for hindered alcohols).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow

-

Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and 5-methyl-2-propyl-1-hexanol (1.0 equiv) in dry DCM (0.2 M) under Nitrogen atmosphere.

-

Catalyst Addition: Add DMAP (0.1 equiv).

-

Activation (0°C): Cool the vessel to

in an ice bath. -

Coupling: Add DCC (1.1 equiv) dissolved in a small amount of DCM dropwise over 10 minutes.

-

Visual Check: A white precipitate (Dicyclohexylurea - DCU) will form almost immediately.

-

-

Reaction: Allow to warm to Room Temperature and stir for 12–18 hours.

-

Workup (Crucial Step):

-

Filtration: You MUST filter off the white DCU solid through a Celite pad before extraction.

-

Wash: Wash filtrate with 0.5N HCl (to remove DMAP), then saturated

, then Brine.

-

Troubleshooting Guide (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Reaction turns black/tarry | Oxidation of the alcohol or polymerization of impurities caused by strong mineral acids ( | Switch Catalyst: Use p-Toluenesulfonic acid (PTSA) or Zirconium(IV) salts. Lower the temperature and use vacuum to remove water if possible. |

| Yield stalls at ~60-70% | Equilibrium limit reached; water is not being removed effectively. | Push Equilibrium: If using Dean-Stark, ensure the trap is not saturated. If using Steglich, ensure reagents are anhydrous. Consider adding 3Å Molecular Sieves to the reaction pot. |

| White precipitate in product | Residual DCU (from Steglich method) passing through the filter. | Cold Filtration: Cool the reaction mixture to |

| Very slow reaction rate | Steric hindrance of the 2-propyl group is blocking the attack. | Increase Concentration: Run the reaction "neat" (solvent-free) if using Protocol A, or increase concentration to 1.0 M. Increase DMAP loading to 20 mol% in Protocol B. |

Visualizing the Steric Challenge

The diagram below illustrates why standard conditions fail and how the Steglich intermediate (Acyl-pyridinium species) bypasses the blockage.

Figure 2: Mechanistic pathway showing how DMAP activation creates a "Super-Electrophile" capable of overcoming the steric hindrance of the branched alcohol.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[1][3] Angewandte Chemie International Edition, 17(7), 522–524.[3] Link

-

Ishihara, K., et al. (2002). Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts.[4][5] Tetrahedron, 58(41), 8179-8188. Link

- Otera, J. (2003).Esterification: Methods, Reactions, and Applications. Wiley-VCH.

- Sasol Performance Chemicals. (n.d.). Technical Data Sheet: Isofol Alcohols (Guerbet Alcohols). (Provides physical property baselines for branched alcohols like 2-propylheptanol isomers).

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts [organic-chemistry.org]

- 5. Fischer Esterification [organic-chemistry.org]

Technical Support Center: Minimizing Steric Hindrance in Reactions of Branched 1-Hexanol Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common challenge in organic synthesis: overcoming the steric hindrance presented by branched 1-hexanol derivatives. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.

Section 1: Frequently Asked Questions - Understanding the Challenge

Q1: What is steric hindrance and how does it specifically affect reactions of my branched 1-hexanol derivatives?

A: Steric hindrance is a non-bonding interaction that influences reaction rates and outcomes. It arises when the size of substituent groups on a molecule physically impedes the approach of a reactant to the reaction center. In the case of 1-hexanol derivatives, the hydroxyl (-OH) group is on a primary carbon, but alkyl branches on adjacent carbons (the C2, or alpha, and C3, or beta, positions) can act like "molecular shields." These shields block the pathway for nucleophiles or other reagents to access the hydroxyl group or the alpha-carbon, dramatically slowing down or even preventing desired reactions like esterification, etherification, and oxidation. The closer the branch is to the -OH group, the more pronounced the effect.

Q2: How does the position of the alkyl branch impact the reactivity of the 1-hydroxyl group?

A: The impact is significant and follows a clear trend:

-

Branching at C2 (α-position): This creates the most severe steric hindrance. A classic example is 2-ethyl-1-hexanol. The ethyl group directly adjacent to the CH₂OH carbon creates a congested environment, making it difficult for reagents to approach. This is often referred to as a "neopentyl-like" environment, which is notorious for its low reactivity in Sₙ2 reactions.[1]

-

Branching at C3 (β-position): Branching further down the chain, as in 3-methyl-1-hexanol, presents a moderate level of hindrance. While less impactful than C2 branching, it can still slow reaction kinetics compared to a linear alcohol.

-

Branching at C4 or further: The steric effect on the reactivity of the C1 hydroxyl group becomes progressively less significant as the branch moves further away.

Q3: Which common reactions are most sensitive to this type of steric hindrance?

A: Bimolecular reactions with crowded transition states are the most affected. Key examples include:

-

Sₙ2 reactions: The Williamson ether synthesis is a prime example. An incoming alkoxide nucleophile requires a clear backside attack pathway on the carbon bearing the leaving group. Steric bulk on a branched 1-hexanol derivative (either as the nucleophile or the electrophile) can make this pathway inaccessible, leading to competing elimination (E2) reactions.[2][3][4]

-

Esterification: Acid-catalyzed methods like Fischer esterification are reversible and can be incredibly slow for hindered alcohols because the tetrahedral intermediate is sterically crowded.[5]

-

Oxidation: While the hydroxyl group is accessible, the reagents used for oxidation can themselves be bulky, leading to sluggish reactions.

Section 2: Troubleshooting Guides & Optimized Protocols

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but detailed, field-tested protocols.

Q: My Fischer esterification of 2,2-dimethyl-1-hexanol with isobutyric acid is giving less than 10% yield, even with prolonged heating and a Dean-Stark trap. What is the cause and how can I improve this?

A: This is a classic case of severe steric hindrance. Both your alcohol (a neopentyl-type structure) and your carboxylic acid are sterically demanding. The tetrahedral intermediate required for the Fischer mechanism is too high in energy to form readily. To overcome this, you must activate the carboxylic acid to make it a much more potent electrophile, allowing the reaction to proceed under milder conditions.

Solution 1: Steglich Esterification using DCC/DMAP

The Steglich esterification is an excellent method for coupling sterically hindered alcohols and carboxylic acids.[6][7] It uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 4-(Dimethylamino)pyridine (DMAP) then acts as a hyper-nucleophilic acylation catalyst, forming an even more reactive acylpyridinium species that the hindered alcohol can attack.[8][9]

Experimental Protocol 1: Steglich Esterification

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the branched 1-hexanol derivative (1.1 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Add DMAP (0.1 eq) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove residual DMAP and any unreacted DCC), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester for purification (typically by column chromatography).

Solution 2: Acyl Chloride Method

For a more forceful approach, the carboxylic acid can be converted to its highly reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will react readily with the hindered alcohol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[5][10]

Table 1: Comparison of Esterification Methods for Hindered Alcohols

| Method | Activating Agent | Catalyst | Typical Conditions | Pros | Cons |

| Fischer | H₂SO₄ (cat.) | None | High Temp, Reflux | Inexpensive reagents | Fails for hindered substrates, harsh conditions |

| Steglich | DCC or EDC | DMAP (cat.) | 0 °C to RT | Mild, highly effective for hindered substrates[7][8] | Stoichiometric urea byproduct, DCC is an allergen |

| Acyl Chloride | SOCl₂ or (COCl)₂ | Pyridine or Et₃N | 0 °C to RT | Very reactive, high yields | Requires a separate step to prepare acyl chloride |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | DMAP (cat.) | RT | Excellent for macrolactonization, very mild | Reagents are more specialized and expensive |

Diagram: Decision Workflow for Esterification

Below is a decision-making workflow to help select the appropriate esterification strategy.

Caption: Workflow for selecting an esterification method.

Q: I'm trying to synthesize an ether from 2-methyl-1-hexanol and 2-bromopropane. After deprotonating the alcohol with NaH, I add the alkyl halide, but my main product is propene. What is going wrong?

A: You have created a scenario where an E2 elimination reaction is heavily favored over the desired Sₙ2 substitution.[3] The alkoxide you formed (2-methyl-1-hexoxide) is a strong, somewhat bulky base. Your electrophile, 2-bromopropane, is a secondary alkyl halide. The combination of a strong base and a secondary halide makes elimination the dominant pathway.[2][4]

Solution: Reverse the Roles of Nucleophile and Electrophile

The core principle of a successful Williamson ether synthesis is to use the less sterically hindered partner as the alkyl halide.[11] Since Sₙ2 reactions are highly sensitive to steric bulk at the electrophilic carbon, you should always aim for a methyl or primary halide.

Correct Strategy:

-

Form the alkoxide from the less hindered alcohol: Deprotonate isopropanol (the precursor to your 2-bromopropane) using NaH to form sodium isopropoxide.

-

Convert the more hindered alcohol to an electrophile: Convert your 2-methyl-1-hexanol into a good leaving group, such as a tosylate (using tosyl chloride and pyridine) or a primary bromide (using PBr₃). A primary halide is an excellent substrate for Sₙ2 reactions.

-

Combine the new partners: React sodium isopropoxide with 2-methyl-1-hexyl tosylate (or bromide). In this setup, the nucleophile is attacking a sterically accessible primary carbon, and the Sₙ2 pathway will dominate, yielding your desired ether.

Q: I am attempting to oxidize 2-ethyl-1-hexanol to 2-ethyl-1-hexanal using a standard chromic acid (Jones) reagent, but the reaction is slow and gives a mixture of starting material, aldehyde, and over-oxidized carboxylic acid. How can I achieve a clean, high-yield conversion to the aldehyde?

A: The issue lies with both the steric hindrance of the alcohol and the nature of the oxidant. Jones reagent (CrO₃ in aqueous acetone/H₂SO₄) is a harsh, strong oxidant.[12] The aqueous conditions allow for the formation of a hydrate intermediate from your desired aldehyde, which can then be further oxidized to the carboxylic acid. For hindered primary alcohols, milder, anhydrous conditions are required to stop the oxidation at the aldehyde stage.

Solution: Use Dess-Martin Periodinane (DMP)

The Dess-Martin oxidation is a very mild and highly reliable method for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones, even for sterically hindered and sensitive substrates.[13][14] It operates under anhydrous, neutral conditions at room temperature, which prevents over-oxidation and protects other functional groups.[13][15]

Experimental Protocol 2: Dess-Martin Oxidation of a Hindered Primary Alcohol

-

To a stirred solution of the branched 1-hexanol derivative (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M) under an inert atmosphere, add solid Dess-Martin Periodinane (1.2 eq) in one portion at room temperature. Note: DMP is sensitive to moisture.

-

Stir the reaction vigorously. The reaction is typically complete in 1-3 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution.

-

Stir the biphasic mixture vigorously for 15-20 minutes until all solids have dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the aldehyde product may be volatile).

-

Purify the resulting crude aldehyde by column chromatography or distillation.

Diagram: Catalytic Cycle of DMAP in Esterification

This diagram illustrates how DMAP acts as a nucleophilic catalyst to overcome steric barriers in an esterification reaction activated by a carbodiimide like DCC.

Caption: DMAP catalytic cycle in Steglich esterification.

References

-

Title: Steglich Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Steglich Esterification - SynArchive Source: SynArchive URL: [Link]

-

Title: Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole Source: Chemical Research in Chinese Universities URL: [Link]

-

Title: Steglich esterification - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Acid to Ester - Common Conditions Source: Organic Chemistry Data URL: [Link]

-

Title: The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study Source: ScholarWorks @ UTRGV URL: [Link]

-

Title: Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media Source: ResearchGate URL: [Link]

-

Title: Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols Source: ACS Publications URL: [Link]

-

Title: Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 Source: Organic Chemistry Portal URL: [Link]

-

Title: Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole Source: ResearchGate URL: [Link]

-

Title: Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters Source: ResearchGate URL: [Link]

-

Title: Exploring the Chemical Synthesis Applications of Neopentyl Alcohol Source: Medium URL: [Link]

-

Title: Dess–Martin oxidation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Dess-Martin Oxidation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Dess–Martin periodinane (DMP) oxidation Source: Chemistry Steps URL: [Link]

-

Title: The dess-martin periodinane Source: Organic Syntheses URL: [Link]

-

Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

-

Title: Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review Source: MDPI URL: [Link]

-

Title: Synthesis of ketones by oxidation of alcohols Source: Organic Chemistry Portal URL: [Link]

-

Title: Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) Source: Organic Synthesis URL: [Link]

-

Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

-

Title: Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents Source: Luxembourg Bio Technologies URL: [Link]

-

Title: A, B, C's of Williamson Ether Synthesis Source: Teach the Mechanism URL: [Link]

-

Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]

-

Title: Protection of Alcohols Source: Chemistry LibreTexts URL: [Link]

-

Title: Williamson Ether Synthesis Source: Chemistry Steps URL: [Link]

-

Title: Elimination Reactions of Alcohols Source: Chemistry LibreTexts URL: [Link]

-

Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]

-

Title: Elimination Reactions of Alcohols Source: Master Organic Chemistry URL: [Link]

-

Title: oxidation of alcohols Source: Chemguide URL: [Link]

-

Title: Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to... Source: Pearson URL: [Link]

-

Title: The Oxidation of Alcohols Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. teachthemechanism.com [teachthemechanism.com]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 14. Dess-Martin Oxidation [organic-chemistry.org]

- 15. organic-synthesis.com [organic-synthesis.com]

Technical Support Center: Optimizing Catalyst Concentration for 5-Methyl-2-Propyl-1-Hexanol Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-2-propyl-1-hexanol and its derivatives. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during catalyst optimization for this specific class of branched alcohols.

Introduction to the Synthesis of 5-Methyl-2-Propyl-1-Hexanol

5-Methyl-2-propyl-1-hexanol is a branched-chain C10 alcohol. Due to their unique properties, such as low melting points and excellent thermal stability, these types of alcohols and their derivatives are of significant interest in various applications, including cosmetics, plasticizers, and as intermediates in pharmaceutical synthesis.[1]

The most common and industrially relevant method for synthesizing such branched alcohols is the Guerbet reaction . This reaction facilitates the condensation of primary alcohols into their β-alkylated dimer alcohols.[2] The synthesis of 5-methyl-2-propyl-1-hexanol specifically involves a cross-Guerbet reaction , where two different primary alcohols are reacted together. For the target molecule, a likely combination of starting materials would be isobutanol (2-methyl-1-propanol) and 1-pentanol .

The Guerbet reaction is a multi-step process that requires a catalytic system with dehydrogenation/hydrogenation, acidic, and basic functionalities.[3] The reaction mechanism proceeds through the following key stages:

-

Dehydrogenation: The primary alcohols are oxidized to their corresponding aldehydes.

-

Aldol Condensation: The aldehydes undergo an aldol condensation to form an α,β-unsaturated aldehyde.

-

Dehydration: The α,β-unsaturated aldehyde loses a molecule of water.

-

Hydrogenation: The resulting unsaturated aldehyde is hydrogenated to the final branched alcohol.[1]

Optimizing the catalyst concentration is critical for maximizing the yield and selectivity of the desired 5-methyl-2-propyl-1-hexanol, while minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of 5-methyl-2-propyl-1-hexanol via the Guerbet reaction?

A1: The Guerbet reaction is typically catalyzed by a combination of a dehydrogenation/hydrogenation catalyst and a base. Common choices include:

-

Homogeneous Catalysts: These are soluble in the reaction medium. A widely used system is a combination of a transition metal complex (e.g., from palladium, rhodium, or ruthenium precursors) and a strong base like sodium butoxide.[4]

-

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, which simplifies catalyst recovery. Common examples include:

-

Simple Base Catalysis: In some cases, a strong base like potassium hydroxide (KOH) can catalyze the cross-coupling of primary and secondary alcohols, suggesting its potential role in the Guerbet reaction as well.[3]

Q2: What are the expected side products in the synthesis of 5-methyl-2-propyl-1-hexanol?

A2: Due to the nature of the cross-Guerbet reaction, a mixture of products is often formed. The primary side products arise from the self-condensation of the starting alcohols:

-

2,4-dimethyl-1-pentanol: From the self-condensation of isobutanol.

-

2-butyl-1-heptanol: From the self-condensation of 1-pentanol.

Other potential side reactions include:

-

Cannizzaro reaction: Disproportionation of the intermediate aldehydes to the corresponding alcohol and carboxylic acid.[2]

-

Tishchenko reaction: Dimerization of aldehydes to form an ester.

-

Dehydration: Formation of ethers or olefins.[5]

Q3: How can I monitor the progress of the reaction?

A3: The most common and effective method for monitoring the reaction progress is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique allows for the separation and identification of the starting materials, the desired product, and any side products. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of reactants and the formation of products over time.

For more detailed structural elucidation of the final purified product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential.[6][7]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the optimization of catalyst concentration for the synthesis of 5-methyl-2-propyl-1-hexanol derivatives.

Problem 1: Low Conversion of Starting Alcohols

Possible Causes & Solutions

| Possible Cause | Explanation | Recommended Action |

| Insufficient Catalyst Concentration | The catalyst loading may be too low to achieve a reasonable reaction rate. | Gradually increase the concentration of both the metal catalyst and the base in small increments. Monitor the reaction progress by GC-MS after each adjustment. |

| Catalyst Deactivation | The catalyst may have been poisoned by impurities in the starting materials or solvents, or it may have sintered at high reaction temperatures. | Ensure the use of high-purity, dry starting materials and solvents. If using a heterogeneous catalyst, consider a pre-treatment step (e.g., reduction) as per the manufacturer's instructions. For reusable catalysts, perform characterization (e.g., XRD, TEM) to check for changes in morphology. |

| Low Reaction Temperature | The Guerbet reaction typically requires high temperatures (180-360 °C) to overcome the activation energy barrier, especially for the initial dehydrogenation step.[2] | Cautiously increase the reaction temperature in increments of 10-20 °C, while carefully monitoring for any increase in side product formation. |

| Inefficient Water Removal | The Guerbet reaction produces one equivalent of water. If not effectively removed, the accumulation of water can inhibit the reaction equilibrium. | If conducting the reaction at atmospheric pressure, ensure that the Dean-Stark trap or other water removal apparatus is functioning correctly. For reactions under pressure, consider adding a drying agent that is stable at the reaction temperature. |

Problem 2: Poor Selectivity for 5-Methyl-2-Propyl-1-Hexanol

Possible Causes & Solutions

| Possible Cause | Explanation | Recommended Action |

| Unfavorable Reactant Ratio | The molar ratio of the two starting alcohols (isobutanol and 1-pentanol) can significantly influence the product distribution. | Experiment with different molar ratios of the starting alcohols. For example, using a stoichiometric excess of one alcohol may favor the formation of the cross-condensed product. |

| Inappropriate Catalyst System | Some catalyst systems may favor self-condensation over cross-condensation. | Explore different catalyst combinations. For instance, bifunctional catalysts based on copper or palladium precursors with sodium butoxide have been shown to be effective for the selective synthesis of Guerbet alcohols.[4] The use of mixed metal oxides with tunable acid-base properties can also influence selectivity.[2] |

| Suboptimal Catalyst Concentration | The concentration of the base and the metal catalyst can affect the relative rates of the different reaction pathways. | Systematically vary the concentration of the base and the metal catalyst independently. A design of experiments (DoE) approach can be beneficial in identifying the optimal concentrations and their interactions. |

Problem 3: Formation of Unexpected Byproducts

Possible Causes & Solutions

| Possible Cause | Explanation | Recommended Action |

| Presence of Air/Oxygen | Oxygen can lead to the oxidation of the intermediate aldehydes to carboxylic acids, which can then poison the catalyst or lead to ester formation. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and reagents. |

| High Reaction Temperature | Excessive temperatures can promote side reactions such as cracking or further condensation to heavier alcohols. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. |

| Inappropriate Catalyst Basicity/Acidity | The acid-base properties of the catalyst can influence the reaction pathway. For example, strong acidic sites can promote dehydration to form ethers and olefins. | Select a catalyst with appropriate acid-base properties. For instance, in mixed metal oxide catalysts, the ratio of the metals (e.g., Mg/Al) can be adjusted to tune the surface acidity and basicity.[2] |

Experimental Protocols

General Protocol for the Synthesis of 5-Methyl-2-Propyl-1-Hexanol

This protocol provides a general starting point for the synthesis. The catalyst concentration and reaction parameters should be optimized for each specific application.

Materials:

-

Isobutanol (high purity, dry)

-

1-Pentanol (high purity, dry)

-

Catalyst system (e.g., 5 mol% Pd/C and 10 mol% KOH)

-

High-boiling point solvent (e.g., dodecane, optional)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reaction, workup, and purification

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reactor Setup: Assemble a multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a Dean-Stark trap (if applicable), a thermometer, and an inert gas inlet.

-

Charging the Reactor: Under an inert atmosphere, charge the flask with isobutanol, 1-pentanol, the catalyst (e.g., Pd/C), and the base (e.g., KOH). If using a solvent, add it at this stage.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 180-220 °C) with vigorous stirring. Monitor the reaction progress by GC-MS.

-

Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. If using a heterogeneous catalyst, filter it off. Neutralize the basic catalyst with a dilute acid (e.g., 1 M HCl). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to isolate the 5-methyl-2-propyl-1-hexanol.

-

Characterization: Confirm the structure and purity of the final product using GC-MS, ¹H NMR, and ¹³C NMR.

Visualizations

Guerbet Reaction Workflow

Caption: Experimental workflow for the synthesis of 5-methyl-2-propyl-1-hexanol.

Catalyst Optimization Logic

Caption: Troubleshooting logic for catalyst optimization.

References

-

Guerbet reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Nayak, A. S., & Jaiswal, S. (2023). KOH-catalyzed cross-coupling of primary and secondary alcohols: evidence for radical pathways. Journal of Chemical Sciences, 135(4), 89. [Link]

-

Di Cosimo, J. I., Apesteguía, C. R., Ginés, M. J. L., & Iglesia, E. (2000). Structural Requirements and Reaction Pathways in Condensation Reactions of Alcohols on MgyAlOx Catalysts. Journal of Catalysis, 190(2), 261–275. [Link]

-

O'Lenick, A. J., Jr. (2001). Guerbet Alcohols: A Review of the Reaction and Their Applications. Journal of Surfactants and Detergents, 4(3), 311–315. [Link]

-

PubChem. (n.d.). 5-Methyl-2-hexanol. Retrieved February 25, 2026, from [Link]

-

Carlini, C., Macinai, A., Raspolli Galletti, A. M., & Sbrana, G. (2003). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide. Journal of Molecular Catalysis A: Chemical, 204-205, 721-729. [Link]

- US Patent 10,214,470 B2. (2019). Synthesis of guerbet alcohols.

-

Messori, A., et al. (2023). The mild side of the Guerbet reaction. A mini-review. Catalysis Today, 423, 114003. [Link]

-

Gabriëls, D., Hernández, W. Y., Sels, B., Van Der Voort, P., & Verberckmoes, A. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Catalysis Science & Technology, 5(8), 3876-3902. [Link]

-

Taylor & Francis. (n.d.). Guerbet reaction – Knowledge and References. Retrieved February 25, 2026, from [Link]

-

MDPI. (2024). Dilute Alloy Catalysts for the Synthesis of Isobutanol via the Guerbet Route: A Comprehensive Study. Catalysts, 14(3), 209. [Link]

-

Hamzah, N. H., Aris, F. N. M., & Mukhni, N. H. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Data in Brief, 60, 111591. [Link]

-

Carlini, C., Macinai, A., Raspolli Galletti, A. M., & Sbrana, G. (2003). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide. Journal of Molecular Catalysis A: Chemical, 204-205, 721-729. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ias.ac.in [ias.ac.in]

- 4. scilit.com [scilit.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 5-Methyl-2-hexanol | C7H16O | CID 12323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-METHYL-2-HEXANOL(627-59-8) 1H NMR spectrum [chemicalbook.com]

Validation & Comparative

Comparative Volatility Analysis: 5-methyl-2-propyl-1-hexanol versus 2-ethylhexanol

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of solvent selection and process optimization, a thorough understanding of the physical properties of organic compounds is paramount. Volatility, a key determinant of a solvent's evaporation rate, handling characteristics, and potential for environmental and health impacts, is a critical parameter for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the volatility of 5-methyl-2-propyl-1-hexanol and 2-ethylhexanol, grounding the discussion in fundamental principles of chemical structure and supported by available experimental data.

While 2-ethylhexanol is a widely used industrial chemical with well-documented properties, 5-methyl-2-propyl-1-hexanol represents a less common isomer for which direct experimental data is scarce. This guide will therefore employ a theoretical framework, supported by data from analogous compounds, to provide a robust and scientifically sound comparison.

Molecular Structure: The Blueprint of Volatility

The volatility of an alcohol is primarily dictated by the strength of its intermolecular forces, which are, in turn, governed by its molecular structure. The key factors at play are:

-

Molecular Weight: As the molecular weight of an alcohol increases, the strength of the London dispersion forces (a type of van der Waals force) also increases. These forces, arising from temporary fluctuations in electron distribution, contribute significantly to the energy required to transition a molecule from the liquid to the gaseous phase. Consequently, a higher molecular weight generally leads to a lower volatility and a higher boiling point.

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group in alcohols allows for the formation of strong intermolecular hydrogen bonds.[1] These bonds are significantly stronger than van der Waals forces and are a primary reason for the relatively low volatility of alcohols compared to alkanes of similar molecular weight.[2]

-

Branching: The degree of branching in an alcohol's carbon chain influences its volatility. Increased branching results in a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces.[3][4] As a result, more highly branched isomers tend to be more volatile and have lower boiling points than their straight-chain counterparts.[5][6]

Head-to-Head Comparison: 5-methyl-2-propyl-1-hexanol vs. 2-ethylhexanol

Let's examine the molecular structures of our two compounds of interest:

-

2-ethylhexanol (C8H18O): This is an eight-carbon branched alcohol.

-

5-methyl-2-propyl-1-hexanol (C10H22O): This is a ten-carbon branched alcohol.

1. The Dominant Effect of Molecular Weight:

5-methyl-2-propyl-1-hexanol has a higher molecular weight (158.28 g/mol ) compared to 2-ethylhexanol (130.23 g/mol ).[7] This significant difference in mass leads to stronger London dispersion forces between the molecules of 5-methyl-2-propyl-1-hexanol. This is the most critical factor in our comparison and strongly suggests that 5-methyl-2-propyl-1-hexanol is less volatile than 2-ethylhexanol.

2. The Role of Branching:

Both molecules are branched, which generally increases volatility compared to their straight-chain isomers. However, the branching in 2-ethylhexanol occurs closer to the hydroxyl group, which could slightly hinder hydrogen bonding. In contrast, the branching in 5-methyl-2-propyl-1-hexanol is more extensive. While increased branching typically leads to higher volatility, this effect is likely to be overshadowed by the substantial difference in molecular weight.

Supporting Experimental Data

| Property | 2-ethylhexanol | 1-decanol (Straight-chain C10 isomer) | 2-decanol (Branched C10 isomer) |

| Molecular Formula | C8H18O | C10H22O | C10H22O |

| Molecular Weight ( g/mol ) | 130.23 | 158.28 | 158.28 |

| Boiling Point (°C) | 184-186 | 232.9 | 211 |

| Vapor Pressure | 30 Pa @ 20°C | 1 Pa @ 20°C | 0.039 mmHg (approx. 5.2 Pa) @ 25°C |

Data for 2-ethylhexanol sourced from[8][9]. Data for 1-decanol and 2-decanol sourced from[2][8][10][11][12].

Experimental Protocol: Comparative Evaporation Rate Analysis

To empirically determine the relative volatility of these two compounds, a straightforward gravimetric analysis of their evaporation rates can be performed.

Objective: To compare the rate of mass loss due to evaporation of 5-methyl-2-propyl-1-hexanol and 2-ethylhexanol under controlled conditions.

Materials:

-

5-methyl-2-propyl-1-hexanol

-

2-ethylhexanol

-

Analytical balance (readability to 0.001 g)

-

Two identical, shallow evaporation dishes (e.g., petri dishes)

-

Fume hood with controlled airflow and temperature

-

Stopwatch

Methodology:

-

Acclimatization: Place the evaporation dishes, 5-methyl-2-propyl-1-hexanol, and 2-ethylhexanol inside the fume hood for at least 30 minutes to allow them to reach a stable temperature.

-

Initial Mass Measurement: Label the two evaporation dishes. Place one dish on the analytical balance and tare it. Carefully add approximately 5 grams of 2-ethylhexanol to the dish and record the exact mass. Repeat this process for 5-methyl-2-propyl-1-hexanol in the second dish.

-

Evaporation: Place both dishes side-by-side in the center of the fume hood to ensure identical environmental conditions. Start the stopwatch.

-

Mass Measurement Over Time: At regular intervals (e.g., every 15 minutes), carefully remove each dish from the fume hood, place it on the analytical balance, and record the mass. Quickly return the dish to its position in the fume hood.

-

Data Analysis: Continue taking measurements for a predetermined period or until a significant portion of the more volatile compound has evaporated. Calculate the mass loss for each compound at each time point. Plot the mass of each alcohol as a function of time. The compound with the steeper slope on the graph is the more volatile substance.